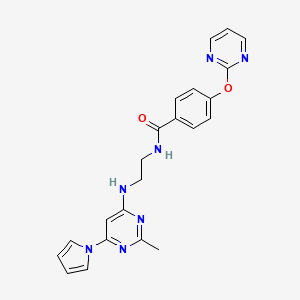

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(pyrimidin-2-yloxy)benzamide is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by several key structural features:

- Pyrimidine and Pyrrole Rings : These heterocycles are known for their diverse biological activities.

- Picolinamide Group : Enhances binding affinity to biological targets.

The molecular formula is C16H20N6O2 with a molecular weight of 328.37 g/mol .

Research indicates that this compound exhibits its biological effects primarily through:

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression .

- Receptor Modulation : The compound may modulate receptor activity, making it a candidate for treating various diseases, including cancer and infectious diseases .

Anticancer Properties

This compound has shown promise in cancer research:

- Kinase Inhibition : It interacts with specific kinases, which are often dysregulated in cancers. This interaction can inhibit tumor growth and progression .

Antiviral Activity

Compounds similar in structure have been noted for their antiviral properties. For instance, modifications to the pyrimidine core have led to enhanced activity against viral infections .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | Contains a benzamide moiety | Lacks the picolinamide group affecting binding properties |

| N-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)nicotinamide | Contains a nicotinamide group | Offers different pharmacological properties due to structural variations |

These comparisons highlight how slight changes in structure can significantly affect biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- In vitro Studies : Demonstrated that this compound effectively inhibits specific kinases associated with cancer cell proliferation.

- Animal Models : Preclinical trials indicated reduced tumor size in models treated with this compound compared to controls.

- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability .

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]-4-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c1-16-27-19(15-20(28-16)29-13-2-3-14-29)23-11-12-24-21(30)17-5-7-18(8-6-17)31-22-25-9-4-10-26-22/h2-10,13-15H,11-12H2,1H3,(H,24,30)(H,23,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZAOZBQMQHDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.